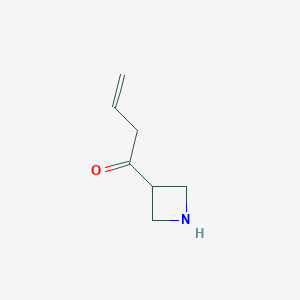1-(Azetidin-3-yl)but-3-en-1-one
CAS No.:
Cat. No.: VC17661617
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11NO |
|---|---|
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | 1-(azetidin-3-yl)but-3-en-1-one |
| Standard InChI | InChI=1S/C7H11NO/c1-2-3-7(9)6-4-8-5-6/h2,6,8H,1,3-5H2 |
| Standard InChI Key | DIECRUCOEKMWNK-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC(=O)C1CNC1 |
Introduction
Chemical Structure and Nomenclature
Molecular Framework
1-(Azetidin-3-yl)but-3-en-1-one (C₇H₁₁NO) consists of an azetidine ring substituted at the 3-position with a but-3-en-1-one group. The azetidine ring, a saturated four-membered heterocycle with one nitrogen atom, confers rigidity and electron-rich properties, while the α,β-unsaturated ketone (but-3-en-1-one) introduces electrophilic reactivity (Figure 1) .
Figure 1: Hypothesized structure of 1-(Azetidin-3-yl)but-3-en-1-one.
-
Azetidine ring: Planar geometry with bond angles ~90°, inducing ring strain.
-
But-3-en-1-one: Conjugated enone system enabling Michael addition or Diels-Alder reactions.
Spectroscopic Characteristics
While experimental data for this compound are unavailable, analogous azetidine derivatives exhibit distinct NMR and IR profiles:
-
¹H NMR: Azetidine protons resonate at δ 3.1–4.0 ppm (C–H adjacent to N) .
-
IR: Stretching vibrations for carbonyl (C=O) appear near 1700 cm⁻¹ .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
The synthesis of 1-(Azetidin-3-yl)but-3-en-1-one likely involves:
-
Azetidine Ring Formation: Cyclization of 1,3-dihalopropanes with amines, as demonstrated in the synthesis of 1-benzyl-3,3-dimethoxy-azetidine .
-
Enone Installation: Aldol condensation or Wittig reaction to introduce the α,β-unsaturated ketone.
Case Study: Analogous Syntheses
The patent CN111362852A outlines a method for synthesizing 1-tert-butyloxycarbonyl-3-azetidinone via oxidation of 3-hydroxyazetidine derivatives. Adapting this approach, the target compound could be synthesized through:
-
Step 1: Protection of the azetidine nitrogen with tert-butyloxycarbonyl (Boc).
-
Step 2: Oxidation of a 3-hydroxyazetidine intermediate to a ketone using Dess-Martin periodinane.
-
Step 3: Deprotection under acidic conditions to yield the free amine.
Table 1: Comparison of Azetidine Derivative Syntheses
| Compound | Method | Yield (%) | Key Reagents |
|---|---|---|---|
| 1-Boc-3-azetidinone | Oxidation of 3-hydroxyazetidine | 85.4 | Citric acid, NaHCO₃ |
| 1-Benzyl-3,3-dimethoxy | Alkylation of 1,3-dichloropropane | 58 | Benzylamine, DMF |
Physicochemical Properties
Calculated Properties
Using PubChem’s computational tools :
-
Molecular Weight: 125.17 g/mol
-
LogP: ~1.2 (predicted via XLogP3)
-
Hydrogen Bond Donors: 1 (NH group)
Stability and Reactivity
-
Thermal Stability: Azetidine rings are prone to ring-opening at elevated temperatures.
-
Electrophilicity: The enone moiety may undergo nucleophilic attacks, necessitating stabilized formulations.
Industrial and Research Applications
Medicinal Chemistry
Azetidine derivatives are pivotal in designing kinase inhibitors and antibacterials. The enone group in 1-(Azetidin-3-yl)but-3-en-1-one could serve as a Michael acceptor in covalent drug design.
Material Science
Rigid azetidine scaffolds enhance polymer thermal stability. Functionalization with enones might enable crosslinking in resin formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume